molecular formula C43H63NO11 B610764 Selamectin CAS No. 220119-17-5

Selamectin

Cat. No.: B610764
CAS No.: 220119-17-5
M. Wt: 770.0 g/mol
InChI Key: AFJYYKSVHJGXSN-KHLCAKHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Selamectin is a topical parasiticide and antihelminthic used on dogs and cats to treat and prevent infections of heartworms, fleas, ear mites, sarcoptic mange, and certain types of ticks in dogs as well as prevent heartworms, fleas, ear mites, hookworms, and roundworms in cats .


Synthesis Analysis

This compound is synthesized through a process that involves the decaprenylphosphoryl-β-D-ribose oxidase, DprE1. This enzyme is involved in the synthesis of mycobacterial arabinogalactan . There is also a new synthesis process for the preparation of this compound and its intermediates .


Physical and Chemical Properties Analysis

This compound is a white to off-white solid with a molecular weight of 769.973 g/mol. It is not miscible in water .

Scientific Research Applications

  • Safety in Dogs : Selamectin has been found safe for topical use in dogs, including breeding animals, avermectin-sensitive Collies, and heartworm-positive dogs. It displayed no clinical or pathologic evidence of toxicosis even in young puppies and had no adverse effects on reproduction (Novotny et al., 2000).

  • Efficacy Against Mites and Nematodes in Mice : this compound effectively removed mites (Myobia musculi, Mycoptes musculinus, Radfordia ensifera) and showed partial efficacy against nematodes (Aspiculuris tetraptera, Syphacia obvelata) in mice (Gönenç et al., 2006).

  • Treatment and Prevention of Flea Infestations : In dogs and cats, this compound proved highly effective in the treatment and prevention of flea (Ctenocephalides felis felis) infestations, without the need for supplementary environmental control measures (Shanks et al., 2000).

  • Treatment of Mite Infestation in Rabbits : this compound was effective against naturally occurring infestations of Psoroptes cuniculi and Sarcoptes scabiei in rabbits, suggesting its efficacy for mite treatment in this species (Kurtdede et al., 2007).

  • Off-label Uses in Dogs and Cats : Used off-label, this compound has treated various ecto- and endoparasite conditions in dogs and cats, including prophylaxis against Dirofilaria repens and treatment for Aelurostrongylus abstrusus in cats (Fisher & Shanks, 2008).

  • Treatment of Sarcoptes scabiei on Dogs : this compound was highly effective against naturally acquired infestations of Sarcoptes scabiei in dogs, reducing mite counts significantly (Shanks et al., 2000).

  • Broad-Spectrum Endectocide for Dogs and Cats : this compound is active against fleas, ticks, intestinal hookworms, ascarids, and immature heartworms, showing a unique combination of efficacy and safety in both oral and topical administration (Bishop et al., 2000).

  • Efficacy Against Ear Mites in Veterinary Patients : In field studies, this compound was safe and effective against ear mites (Otodectes cynotis) in dogs and cats presented as veterinary patients (Six et al., 2000).

  • Use in Exotic Pets : this compound has been used off-label in exotic pets against various ecto- and endoparasites, demonstrating efficacy and safety (Fisher, Beck, & Hutchinson, 2007).

  • Fleas and Heartworms in Dogs and Cats : this compound was effective in controlling flea infestations and preventing heartworm infection in dogs and cats, also beneficial in alleviating signs of flea allergy dermatitis (Boy et al., 2000).

  • Potential Therapeutic Strategy in Triple-Negative Breast Cancer : Avermectins, including this compound, have been identified as compounds that can block the SIN3–PAH2 interaction, modulating the expression of genes associated with epithelial–mesenchymal transition and impairing clonogenic self-renewal in vitro, indicating potential therapeutic applications in triple-negative breast cancer (Kwon et al., 2015).

  • Treatment of Fleas and Heartworms in Veterinary Patients : Effective in treating flea infestations on dogs and cats and in preventing heartworm infections in dogs, this compound showed a 100% prevention rate for heartworms (Clemence et al., 2000).

Mechanism of Action

Target of Action

Selamectin primarily targets glutamate-gated chloride channels located at muscle synapses . These channels play a crucial role in the transmission of electrical impulses in the muscle and nerves of invertebrates .

Mode of Action

This compound disables parasites by activating these glutamate-gated chloride channels . It activates the chloride channel without desensitization, allowing chloride ions to enter the nerve cells . This influx of chloride ions causes neuromuscular paralysis , impaired muscular contraction, and eventually leads to the death of the parasite .

Biochemical Pathways

The biochemical pathway affected by this compound involves the amplification of the glutamate effects on the invertebrates-specific gated chloride channel . This amplification prevents the transmission of electrical impulses in the muscle and nerves of invertebrates, leading to paralysis and death .

Pharmacokinetics

This compound is rapidly absorbed transdermally and is rapidly eliminated . The mean terminal half-life and maximum plasma concentrations of this compound were found to be 0.93 days and 91.7 ng/mL, respectively, for rabbits in the 10 mg/kg group, and 0.97 days and 304.2 ng/mL, respectively, for rabbits in the 20 mg/kg group . In both dogs and cats, most this compound is excreted through feces and only a small amount through urine, mostly in the form of the parent molecule .

Result of Action

The result of this compound’s action is the effective treatment and prevention of infections of heartworms, fleas, ear mites, sarcoptic mange (scabies), and certain types of ticks in dogs, and prevention of heartworms, fleas, ear mites, hookworms, and roundworms in cats . It also removes 2 types of lungworm in cats and one type of lungworm in dogs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, when administered to livestock, between 80 and 98% of the drug is estimated to leave the body without being metabolized in feces, thus reaching the soil . This could potentially have ecotoxic impacts on non-target organisms such as plants and soil invertebrates . Therefore, the prudent use of this compound is recommended to reduce negative effects on the environment .

Biochemical Analysis

Biochemical Properties

Selamectin interacts with various enzymes and proteins in the body of parasites. It binds to glutamate-gated chloride ion channels, which are common in invertebrates. This binding disrupts normal nerve and muscle function, leading to paralysis and death of the parasite .

Cellular Effects

This compound has a profound impact on the cells of parasites. It disrupts normal cellular processes, including cell signaling pathways and metabolic processes. By binding to specific ion channels, this compound alters the electrical properties of nerve and muscle cells, leading to paralysis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to glutamate-gated chloride ion channels in nerve and muscle cells of invertebrates. This binding causes hyperpolarization of the cell membrane, resulting in paralysis and death of the parasite .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it is highly effective against a variety of parasites. At high doses, adverse effects such as toxicity can occur .

Subcellular Localization

Due to its lipophilic nature, it is believed to cross cell membranes and reach intracellular targets .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Selamectin involves the conversion of avermectin B1a to Selamectin through a series of chemical reactions.", "Starting Materials": [ "Avermectin B1a", "Methyltrioxorhenium", "Sodium borohydride", "Sodium hydride", "Methyl iodide", "Sodium methoxide", "Sodium hydroxide", "Methanol", "Tetrahydrofuran", "Acetic acid", "Water" ], "Reaction": [ "Avermectin B1a is reacted with methyltrioxorhenium and sodium borohydride in methanol to form 8,9-Z-avermectin B1a.", "8,9-Z-avermectin B1a is reacted with sodium hydride and methyl iodide in tetrahydrofuran to form 8,9-Z-Selamectin.", "8,9-Z-Selamectin is reacted with sodium methoxide in methanol to form 8,9-E-Selamectin.", "8,9-E-Selamectin is reacted with sodium hydroxide and acetic acid in water to form Selamectin." ] }

CAS No.

220119-17-5

Molecular Formula

C43H63NO11

Molecular Weight

770.0 g/mol

IUPAC Name

(6R,24S)-6'-cyclohexyl-24-hydroxy-21-hydroxyimino-12-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C43H63NO11/c1-24-11-10-14-30-23-50-40-36(44-48)27(4)19-33(43(30,40)47)41(46)52-32-20-31(16-15-25(2)38(24)53-35-21-34(49-6)37(45)28(5)51-35)54-42(22-32)18-17-26(3)39(55-42)29-12-8-7-9-13-29/h10-11,14-15,19,24,26,28-29,31-35,37-40,45,47-48H,7-9,12-13,16-18,20-23H2,1-6H3/t24?,26?,28?,31?,32?,33?,34?,35?,37?,38?,39?,40?,42-,43-/m1/s1

InChI Key

AFJYYKSVHJGXSN-KHLCAKHKSA-N

Isomeric SMILES

CC1CC[C@]2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5[C@@]4(C(C=C(C5=NO)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)OC1C7CCCCC7

SMILES

CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)OC1C7CCCCC7

Canonical SMILES

CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)OC1C7CCCCC7

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Selamectin;  Revolution;  Stronghold; 

Origin of Product

United States

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